REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][C:11](C(OCC)=O)([CH3:13])[C:10](=[O:19])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[CH2:1]([N:8]1[CH2:12][CH:11]([CH3:13])[C:10](=[O:19])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone
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Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)(C)C(=O)OCC)=O
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 24 hours
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Duration
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24 h
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
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Type
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ADDITION
|
Details
|
by adding a 50% w/v aqueous solution of sodium hydroxide to pH 10
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The diethyl ether extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled from the
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography through silica gel
|
Type
|
WASH
|
Details
|
eluted with a 2.5:7.5 by volume mixture of ethyl acetate and toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |